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Compound of Interest

Compound Name: 9-Chloro Quetiapine

CAS No.: 1371638-11-7

Cat. No.: B569853 Get Quote

A Guide to Impurity L in Quetiapine Fumarate
Manufacturing
Executive Summary
9-Chloro Quetiapine (CAS: 1371638-11-7) is a critical process-related impurity found in the

synthesis of the antipsychotic drug Quetiapine Fumarate.[1] Unlike degradation products (such

as N-oxides) that form during storage, 9-Chloro Quetiapine is a structural analogue impurity

arising directly from the starting materials.[1]

Its presence is due to a specific regiochemical contamination in the starting material 1-chloro-2-

nitrobenzene.[1] The impurity persists through the entire synthetic sequence—surviving S-

alkylation, reduction, cyclization, and condensation—resulting in a final drug substance

containing a chlorine atom at the 9-position of the dibenzothiazepine ring.[1]

Structural Context
To understand the origin, one must first distinguish the impurity from the active pharmaceutical

ingredient (API).[1]
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Compound Chemical Name Molecular Formula Key Feature

Quetiapine

11-[4-[2-(2-

hydroxyethoxy)ethyl]-

1-

piperazinyl]dibenzo[b,f

][1,4]thiazepine

C₂₁H₂₅N₃O₂S

Unsubstituted

aromatic rings.[1][2][3]

[4]

9-Chloro Quetiapine

2-[2-[4-(9-

chlorodibenzo[b,f]

[1,4]thiazepin-11-

yl)piperazin-1-

yl]ethoxy]ethanol

C₂₁H₂₄ClN₃O₂S

Chlorine substituent at

position 9 (adjacent to

N-10).[1]

Note on Numbering: In the dibenzo[b,f][1,4]thiazepine system, position 9 is located on the

benzene ring derived from the nitrobenzene precursor, specifically at the position ortho to the

bridgehead nitrogen (N-10).[1]

Root Cause Analysis: The Origin
The formation of 9-Chloro Quetiapine is not a side reaction of the Quetiapine molecule itself;

rather, it is a case of "garbage in, garbage out."[1]

The Primary Culprit: 2,6-Dichloronitrobenzene
The standard industrial synthesis of Quetiapine begins with the coupling of 2-

aminobenzenethiol (or its disulfide) with 1-chloro-2-nitrobenzene (OCNB).[1]

Standard Material: 1-Chloro-2-nitrobenzene.[1]

The Contaminant:2,6-Dichloronitrobenzene (2,6-DCNB).[1][5]

During the industrial chlorination of nitrobenzene to produce OCNB, over-chlorination or

regioselective errors can yield 2,6-DCNB.[1] If this impurity is not removed via fractional

distillation or crystallization by the raw material supplier, it enters the Quetiapine process

stream.[1]
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Why it Reacts
2,6-Dichloronitrobenzene is highly reactive toward nucleophilic aromatic substitution (SNAr)

due to the electron-withdrawing nitro group activating the ortho-chlorines.[1] When exposed to

the thiol nucleophile in the first step of synthesis, it behaves nearly identically to the desired

OCNB, incorporating the extra chlorine atom into the molecular scaffold.[1]

Mechanism of Formation (Step-by-Step)
The persistence of the 9-chloro moiety is due to its chemical stability.[1] It survives the harsh

conditions of the Quetiapine synthetic pathway.[1]

Step 1: S-Alkylation (The Point of Entry)[1]
Reaction: 2-Aminobenzenethiol attacks the electrophilic carbon attached to the chlorine.[1]

Standard: OCNB loses Cl⁻ to form the sulfide bridge.[1]

Impurity: 2,6-DCNB loses one Cl⁻ but retains the second Cl at the position ortho to the nitro

group.[1]

Result: Formation of 2-[(2-chloro-6-nitrophenyl)thio]aniline.[1]

Step 2: Nitro Reduction
Reaction: Reduction of the nitro group to an amine (using Fe/HCl, H₂/Pd, or Na₂S).[1]

Impurity Behavior: The aromatic chlorine (Ar-Cl) is generally stable under standard nitro-

reduction conditions (unless catalytic hydrogenolysis is over-driven).[1]

Result: Formation of 2-[(2-amino-6-chlorophenyl)thio]aniline.[1]

Step 3: Cyclization (Lactam Formation)[1]
Reaction: Condensation with a carbonyl source (e.g., phenyl chloroformate or urea) to close

the 7-membered ring.[1]

Impurity Behavior: The two amino groups form the urea/amide linkage.[1] The chlorine atom,

originally ortho to the nitro, is now ortho to the newly formed Lactam Nitrogen (N-10).[1] In
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the IUPAC numbering of the fused ring, this is Position 9.[1]

Result:9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one.

Step 4: Activation and Coupling[1]
Reaction: The lactam is treated with POCl₃ to form the imino chloride (11-chloro

intermediate), followed by nucleophilic attack by the piperazine side chain.[1]

Impurity Behavior: The 9-chloro substituent exerts an inductive effect but does not prevent

the reaction.[1] The 11-position is activated, and the side chain is attached.[1]

Final Result:9-Chloro Quetiapine.

Visualization of the Pathway[1]
The following diagram illustrates the parallel pathways of the desired API and the impurity.

Legend

Standard Path Impurity Path Start: 1-Chloro-2-nitrobenzene

Sulfide Intermediate
(No Cl on ring)

SNAr

Impurity: 2,6-Dichloronitrobenzene

Cl-Sulfide Intermediate
(Cl at ortho pos)

SNAr (Cl retained)

Reagent: 2-Aminobenzenethiol
(Base)

Dibenzo[b,f][1,4]thiazepin-11(10H)-one

Reductive Cyclization

9-Chloro-dibenzo...-one

Reductive Cyclization

Step 2 & 3: Reduction & Cyclization
(Phenyl Chloroformate)

FINAL: Quetiapine

Chlorination & Amination

FINAL: 9-Chloro Quetiapine
(Impurity L)

Chlorination & Amination

Step 4: Activation (POCl3)
& Coupling (Side Chain)
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Click to download full resolution via product page

Caption: Comparative synthesis showing how the 2,6-dichloronitrobenzene contaminant

parallels the standard route to form 9-Chloro Quetiapine.

Experimental Protocols
Synthesis of Reference Standard (9-Chloro Quetiapine)
To validate analytical methods (HPLC/UPLC), researchers often need to synthesize this

impurity intentionally.[1]

Protocol Summary:

Starting Material: Dissolve 2,6-dichloronitrobenzene (1.0 eq) and 2-aminobenzenethiol (1.1

eq) in DMF.

Coupling: Add K₂CO₃ (2.0 eq). Heat to 80°C for 4-6 hours. Monitor by TLC for disappearance

of nitrobenzene.

Workup: Pour into ice water. Filter the yellow precipitate (2-((2-chloro-6-

nitrophenyl)thio)aniline).[1]

Reduction/Cyclization: Treat the intermediate with Zinc dust/Acetic acid (or H₂/Pd) followed

by reflux with phenyl chloroformate in toluene. This yields the 9-chloro-lactam.[1]

Final Coupling: Reflux the 9-chloro-lactam with POCl₃ (3 hours) to generate the imino

chloride. Evaporate excess POCl₃.[1] Dissolve residue in toluene and add 2-(2-(piperazin-1-

yl)ethoxy)ethanol (side chain).[1] Reflux for 10 hours.

Purification: Column chromatography (MeOH:DCM) to isolate 9-Chloro Quetiapine.

Control Strategy (Starting Material Specification)
The most effective control is limiting the impurity at the source.[1]
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Parameter Specification Limit Rationale

Material 1-Chloro-2-nitrobenzene Primary Starting Material

Impurity 2,6-Dichloronitrobenzene
Precursor to 9-Chloro

Quetiapine

Limit NMT 0.10% (by GC)
Ensures Impurity L in final API

is < 0.15% (ICH Q3A limits)

Method Gas Chromatography (FID)

GC is preferred over HPLC for

nitrobenzenes due to volatility

and resolution.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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